![molecular formula C20H16N6O3S B6504833 N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide CAS No. 1396761-91-3](/img/structure/B6504833.png)
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
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Description
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is 420.10045957 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the antiproliferative properties of this compound. In the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) test, certain derivatives of this compound demonstrated good antiproliferation activity against PC3 cells . Further studies could explore its mechanism of action and potential as a cancer therapeutic.
- The compound’s structure contains both pyridine and oxadiazole moieties. These functional groups make it an interesting starting material for synthesizing nitrogen-containing heterocycles. Researchers have used similar compounds to create derivatives of pyrimidine, pyrrole, pyridine, isoxazole, and quinoline . Investigating its reactivity with various reagents could yield novel heterocyclic structures.
- Cyanoacrylates, including this compound, are known inhibitors of photosynthetic electron transport. Studies have shown that minor structural variations significantly affect their potency in blocking photosynthetic electron flow, particularly in photosystem II (PS II) . Further research could explore the specific interactions between this compound and PS II components.
- The compound can be synthesized efficiently under microwave irradiation. This method offers several advantages: simplicity, mild reaction conditions, and environmental friendliness. Researchers have achieved moderate to high yields (64.0% 93.5%) within just 30 minutes at 50°C . Investigating other reaction conditions and optimizing the process could enhance its synthetic utility.
Antiproliferative Activity in Cancer Cells
Synthesis of Nitrogen-Containing Heterocycles
Photosynthetic Electron Transport Inhibition
Microwave-Assisted Synthesis
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-30-14-5-2-4-13(10-14)23-17(27)12-26-9-3-6-15(20(26)28)19-24-18(25-29-19)16-11-21-7-8-22-16/h2-11H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHWBYKQFCYWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116007 |
Source
|
Record name | 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- | |
CAS RN |
1396761-91-3 |
Source
|
Record name | 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396761-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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